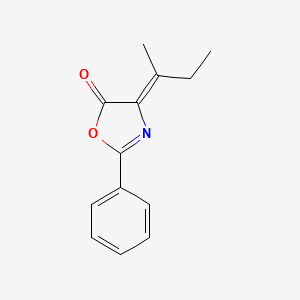![molecular formula C19H19Cl2NO5S B12898627 4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid CAS No. 61189-90-0](/img/structure/B12898627.png)
4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethoxyisoquinoline core, and a methanesulfonic acid moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The dichlorophenyl group is then introduced via a Friedel-Crafts alkylation reaction, using 2,6-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methanesulfonic acid moiety is added through sulfonation, using methanesulfonyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the hydrogenation of the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Nucleophiles like amines, thiols, solvents such as dimethylformamide (DMF), and catalysts like copper(I) iodide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydrogenated isoquinoline compounds.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzyl chloride: A precursor used in the synthesis of the target compound.
6,7-Dimethoxyisoquinoline: The core structure of the target compound.
Methanesulfonyl chloride: Used in the sulfonation step of the synthesis.
Uniqueness
4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity in substitution reactions, while the dimethoxyisoquinoline core provides a stable scaffold for further modifications. The methanesulfonic acid moiety increases its solubility and reactivity in aqueous environments, making it versatile for various applications.
属性
CAS 编号 |
61189-90-0 |
|---|---|
分子式 |
C19H19Cl2NO5S |
分子量 |
444.3 g/mol |
IUPAC 名称 |
4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid |
InChI |
InChI=1S/C18H15Cl2NO2.CH4O3S/c1-22-17-7-12-10-21-9-11(13(12)8-18(17)23-2)6-14-15(19)4-3-5-16(14)20;1-5(2,3)4/h3-5,7-10H,6H2,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
QJDSYHNAIJNRMN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=C(C=CC=C3Cl)Cl)OC.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


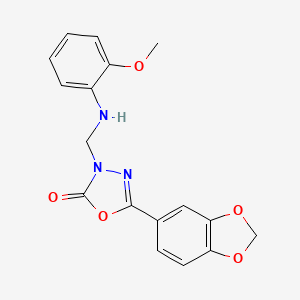
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
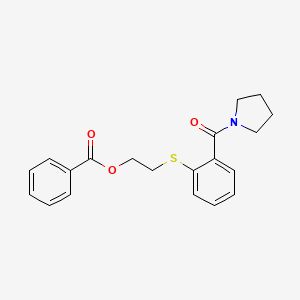

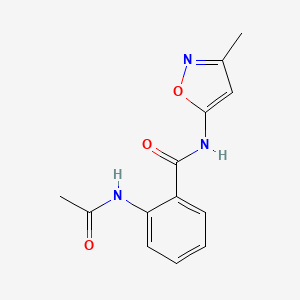
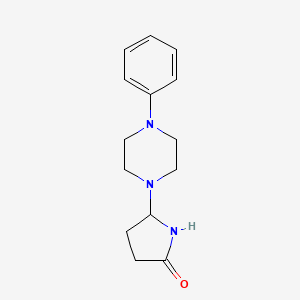
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
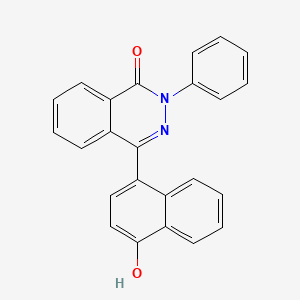

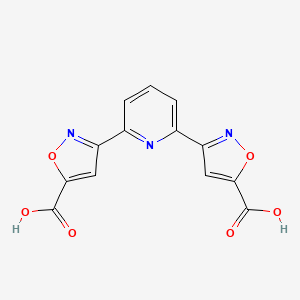
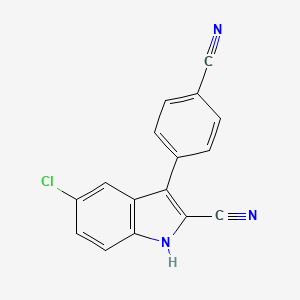
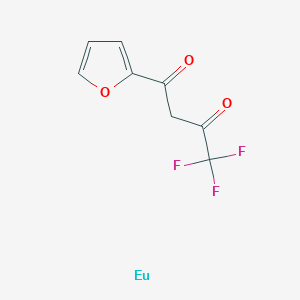
![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
